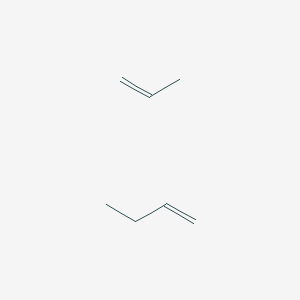

But-1-ene;prop-1-ene

Description

But-1-ene (1-butene, C₄H₈) and prop-1-ene (propylene, C₃H₆) are linear α-olefins belonging to the alkene homologous series (general formula CₙH₂ₙ). Both compounds feature a terminal double bond between the first and second carbon atoms, rendering them highly reactive in electrophilic addition and polymerization reactions. But-1-ene is a four-carbon alkene, while prop-1-ene is a three-carbon analogue. Their structural simplicity and industrial relevance make them key subjects in petrochemical research .

Properties

CAS No. |

29160-13-2 |

|---|---|

Molecular Formula |

C7H14 |

Molecular Weight |

98.19 g/mol |

IUPAC Name |

but-1-ene;prop-1-ene |

InChI |

InChI=1S/C4H8.C3H6/c1-3-4-2;1-3-2/h3H,1,4H2,2H3;3H,1H2,2H3 |

InChI Key |

LMHUKLLZJMVJQZ-UHFFFAOYSA-N |

SMILES |

CCC=C.CC=C |

Canonical SMILES |

CCC=C.CC=C |

Other CAS No. |

29160-13-2 |

Origin of Product |

United States |

Preparation Methods

Ethylene Dimerization

- Catalysts: Alkyl titanate or zirconate mixed with organoaluminium compounds.

- Reaction Conditions: Temperature between 90–200 °C (preferably 95–130 °C), pressure 5–50 bar (preferably 8–35 bar).

- Solvent: Liquid phase in saturated or aromatic hydrocarbons with at least 5 carbon atoms (e.g., pentane, heptane, toluene).

- Process: Ethylene is dimerized to but-1-ene with high selectivity (~99% purity).

- Advantages: High dimerization activity, simplified process control, elimination of pretreatment steps such as selective hydrogenation and drying.

- Industrial Application: The ethylene/butene-1 mixture is suitable for direct copolymerization without further purification.

| Parameter | Value/Range | Notes |

|---|---|---|

| Catalyst | Alkyl titanate/zirconate + organoaluminium | Mixed catalyst system |

| Temperature | 90–200 °C (preferably 95–130 °C) | Optimal for selectivity and yield |

| Pressure | 5–50 bar (preferably 8–35 bar) | Maintains liquid phase reaction |

| Solvent | Pentane, heptane, toluene, etc. | Saturated or aromatic hydrocarbons |

| Ethylene Conversion | 10–80% (preferably 40–60%) | Partial conversion to optimize yield |

| But-1-ene Purity | ~99% | Suitable for polymer-grade applications |

This method was demonstrated in batch reactors with reaction times around 90 minutes, followed by direct polymerization trials yielding LLDPE with a density of 0.9250 g/cm³, confirming product quality.

Thermal and Catalytic Cracking

- Steam Cracking: Butenes, including but-1-ene, are produced by steam cracking of naphtha or other saturated hydrocarbons.

- Catalytic Dehydrogenation: n-Butane can be dehydrogenated catalytically to butenes, though this method produces significant amounts of 2-butene and butadiene as by-products.

- Process Challenges: Separation and purification of but-1-ene from C4 cuts require complex fractionation and removal of oxygenates.

| Method | Raw Material | Main Products | Challenges |

|---|---|---|---|

| Steam Cracking | Naphtha | Butenes, butadiene | Complex mixture, purification |

| Catalytic Dehydrogenation | n-Butane | But-1-ene, 2-butene | By-product formation, separation |

The catalytic dimerization method offers advantages over these traditional methods by providing higher selectivity and simpler downstream processing.

Dehydration of Alcohols

- But-1-ene can also be prepared by dehydration of butanol isomers using acid catalysts like sulfuric acid.

- The reaction proceeds via elimination of water, forming the double bond.

- The position of the double bond depends on which β-hydrogen is removed.

Example reaction:

$$

\text{C}4\text{H}9\text{OH} \xrightarrow[\text{H}2\text{SO}4, \Delta]{} \text{C}4\text{H}8 + \text{H}_2\text{O}

$$

This method is more common in laboratory or small-scale synthesis rather than industrial production due to feedstock cost and efficiency.

Preparation of Prop-1-ene

Prop-1-ene (propene) is a vital feedstock for many chemicals. Its production methods have evolved to meet growing demand and reduce dependence on ethene co-production.

Metathesis of Butenes

- Process: 1-butene, 2-butene, and isobutene are reacted in the presence of a metathesis catalyst (transition metals from groups VIb, VIIb, or VIII).

- Reaction: These butenes undergo metathesis to produce propene, 2-pentene, and 2-methyl-2-butene.

- Two-stage Reactor System:

- Reactor 1 converts butenes to propene and other olefins.

- Reactor 2 converts heavier olefins with ethene back to propene and light olefins.

- Catalyst: Supported heterogeneous catalysts containing metals like molybdenum, tungsten, or rhenium.

- Advantages: High propene yield without excess ethene, utilization of C4 streams low in 1-butene, and conversion of isobutene.

| Parameter | Description |

|---|---|

| Catalyst | Transition metal compound (VIb, VIIb, VIII) |

| Feedstock | 1-butene, 2-butene, isobutene |

| Products | Propene, 2-pentene, 2-methyl-2-butene |

| Reactor Setup | Multistage with distillation columns |

| Ethene Usage | Minimal, recycled in process |

This metathesis process is industrially significant for on-purpose propene production, improving propene selectivity and feedstock efficiency.

Dehydration of Propanol

- Propene can be prepared by dehydration of n-propanol using catalysts such as metaphosphoric acid or heated alumina.

- However, these methods often cause double bond rearrangement, reducing selectivity.

- Pyrolysis of n-propyltrimethylammonium hydroxide or methyl n-propyl xanthate provides better selectivity with minimal rearrangement.

Example dehydration reaction:

$$

\text{C}3\text{H}7\text{OH} \xrightarrow[\text{catalyst}, \Delta]{} \text{C}3\text{H}6 + \text{H}_2\text{O}

$$

This method is mainly used in research or specialized synthesis rather than large-scale production due to feedstock cost and side reactions.

Conventional Industrial Methods

- Steam Cracking: Naphtha or gas oil cracking produces propene alongside ethene and other olefins.

- Catalytic Cracking: Propane catalytic cracking is increasingly used, especially in regions with abundant shale gas.

- Methanol to Olefins (MTO) Process: Converts methanol derived from biomass or coal into propene and ethene via dimethyl ether intermediates over alumina catalysts at ~600 K.

| Method | Feedstock | Main Products | Industrial Use |

|---|---|---|---|

| Steam Cracking | Naphtha, gas oil | Propene, ethene | Major global source |

| Catalytic Cracking | Propane | Propene | Growing, especially in US |

| Methanol to Olefins (MTO) | Methanol (biomass) | Propene, ethene | Emerging sustainable route |

These methods dominate global propene production, with emerging on-purpose processes gaining market share.

Summary Table: Key Preparation Methods for But-1-ene and Prop-1-ene

| Compound | Method | Catalyst/Conditions | Feedstock | Main Advantages | Industrial Relevance |

|---|---|---|---|---|---|

| But-1-ene | Ethylene dimerization | Alkyl titanate/zirconate + organoaluminium; 90-130 °C, 8-35 bar | Ethylene | High selectivity (~99%), direct polymerization grade | Widely used for LLDPE production |

| But-1-ene | Steam cracking | High temperature steam cracking | Naphtha, hydrocarbons | Large scale, multi-product | Traditional bulk production |

| But-1-ene | Catalytic dehydrogenation | Metal catalysts | n-Butane | Direct from butane | Limited by by-products |

| But-1-ene | Alcohol dehydration | Acid catalysts (H2SO4) | Butanol | Simple reaction, lab scale | Minor industrial use |

| Prop-1-ene | Metathesis of butenes | Transition metal catalysts (VIb-VIII) | 1-butene, 2-butene, isobutene | High propene yield, low ethene use | On-purpose propene production |

| Prop-1-ene | Dehydration of propanol | Metaphosphoric acid, alumina | n-Propanol | Selectivity issues | Research/specialized synthesis |

| Prop-1-ene | Steam cracking | High temperature steam cracking | Naphtha, gas oil | Major global source | Dominant industrial method |

| Prop-1-ene | Catalytic cracking | Catalytic cracking catalysts | Propane | Growing use, shale gas feedstock | Increasingly important |

| Prop-1-ene | MTO process | Alumina catalyst at ~600 K | Methanol (biomass) | Sustainable, high purity | Emerging commercial use |

Chemical Reactions Analysis

Addition Reactions

Both compounds undergo electrophilic addition reactions following Markovnikov's rule :

But-1-ene:

Prop-1-ene:

-

Hydrogenation :

Catalytic hydrogenation (Pd or Pt) yields propane. -

Oxidation :

Reacts with oxygen or peroxides to form propylene oxide, a key intermediate in polyurethane production .

But-1-ene:

-

Ziegler-Natta Catalysis :

Forms isotactic polybutene (iPB), a thermoplastic with applications in piping and adhesives. DFT studies reveal that termination via β-hydrogen transfer (BHT) limits molecular weight due to steric effects in metallocene catalysts .

Key Data :Catalyst Termination Pathway ΔG‡ (kcal/mol) C₂-metallocene BHT from secondary chain −2.7 Epimerized chain BHT after isomerization −3.0

Prop-1-ene:

-

Coordination Polymerization :

Produces polypropylene (PP) with tunable tacticity. Hyperpolarized ¹³C NMR shows faster polymerization kinetics compared to but-1-ene due to reduced steric hindrance .

Rate Constants :Monomer Rate Constant (s⁻¹) Propene 0.61 1-Butene 0.34 Isobutene 0.18

But-1-ene:

-

HZSM-5 Zeolite Catalysis :

Cracking produces ethylene and propylene via dimerization-cracking pathways. Temperature increases shift the rate-determining step, reducing ethylene yield at >500°C .

Mechanistic Pathways :

Prop-1-ene:

-

Steam Cracking :

Byproduct of ethylene production, with yields optimized at 800–900°C.

But-1-ene:

-

TS-1 Catalyst :

Epoxidation with H₂O₂ yields 1,2-epoxybutane (99% selectivity) . -

Oxidation to Butanone :

Occurs via intermediate epoxide ring-opening .

Prop-1-ene:

-

Epoxidation :

Forms propylene oxide, but competing ring-opening reactions reduce selectivity compared to but-1-ene .

Thermodynamic and Kinetic Insights

Scientific Research Applications

Chemical Properties and Production

Chemical Structure:

- But-1-ene (C4H8) : A colorless gas at room temperature, it has a double bond between the first and second carbon atoms.

- Prop-1-ene (C3H6) : Also a colorless gas, it features a double bond between the first and second carbon atoms.

Production Methods:

Both compounds can be produced via various methods:

- Steam Cracking : Prop-1-ene is often obtained as a byproduct during the steam cracking of hydrocarbons.

- Catalytic Cracking : But-1-ene can be synthesized through the catalytic cracking of long-chain hydrocarbons.

Applications in Polymer Production

Both but-1-ene and prop-1-ene serve as crucial monomers in polymer synthesis:

| Polymer Type | Monomer Used | Applications |

|---|---|---|

| Polybutylene | But-1-ene | Used in piping, automotive parts, and packaging. |

| Polypropylene | Prop-1-ene | Widely used in textiles, containers, automotive components, and consumer products. |

Case Study: Polypropylene Production

Polypropylene is produced through the polymerization of prop-1-ene using Ziegler-Natta catalysts. This process allows for the creation of materials with varying properties suitable for different applications, such as high-impact resistance or flexibility .

Catalytic Applications

Both compounds are utilized in various catalytic processes:

Oligomerization

Oligomerization involves the reaction of alkenes to form larger molecules. A study investigated the oligomerization of propene and butenes over solid phosphoric acid catalysts. It was found that reaction conditions significantly affect product distribution, with higher temperatures favoring larger oligomers .

Metathesis Reactions

Research has shown that but-1-ene can be converted into propene via metathesis reactions using tungsten-based catalysts. This process highlights the versatility of but-1-ene as a feedstock for producing valuable chemicals .

Industrial Intermediates

Both alkenes serve as intermediates in synthesizing various chemicals:

| Intermediate | Source Compound | Applications |

|---|---|---|

| Butanol | But-1-ene | Used in solvents, plasticizers, and fuel additives. |

| Propylene Oxide | Prop-1-ene | Utilized in antifreeze production and as a chemical intermediate for producing polyols. |

Biological and Medical Applications

Although but-1-ene and prop-1-ene are not directly used in biological or medical applications, their derivatives are significant:

Case Study: Medical Packaging

Polymers derived from these alkenes are employed in medical device manufacturing due to their biocompatibility and chemical stability. For example, polypropylene is commonly used for sterile packaging materials .

Mechanism of Action

The primary mechanism of action for but-1-ene and prop-1-ene involves their reactivity with electrophiles and their ability to undergo polymerization. In electrophilic addition reactions, the carbon-carbon double bond acts as a nucleophile, attacking the electrophile and forming a carbocation intermediate. This intermediate then reacts with a nucleophile to form the final product .

Comparison with Similar Compounds

Molecular and Structural Properties

Key Notes:

- But-1-ene and but-2-ene are positional isomers , differing only in double bond placement .

- Prop-1-ene lacks positional isomers due to its shorter carbon chain .

- Boiling points increase with molecular size due to stronger London dispersion forces (LDF) .

Chemical Reactivity

Mechanistic Insights :

- Hydration follows Markovnikov’s rule ; both alkenes form secondary alcohols due to stable carbocation intermediates .

- But-1-ene’s hydroformylation yields n-pentanal, which undergoes aldol condensation to form larger carbonyl compounds (e.g., 2-propyl-2-heptenal) .

Analytical Differentiation

Challenges :

- But-1-ene and 3-methylbut-1-ene co-elute on standard GC columns but are separable via silver nitrate-ethylene glycol solutions .

Q & A

How can the PICO framework be adapted to formulate a research question on the cytotoxicity of but-1-ene derivatives in mammalian cell lines?

- Methodological Answer :

- Population : Human hepatocyte cell lines (e.g., HepG2).

- Intervention : Exposure to but-1-ene oxidation products (e.g., epoxides).

- Comparison : Untreated cells or cells exposed to prop-1-ene derivatives.

- Outcome : Cytotoxicity measured via MTT assays and reactive oxygen species (ROS) detection.

This structure ensures testability and relevance to toxicological research .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in synthesizing high-purity but-1-ene for polymerization studies?

- Methodological Answer : Document all steps in detail, including purification methods (e.g., distillation over Na/K alloy), storage conditions (e.g., under argon), and characterization data (e.g., GC purity >99.5%). Share raw data and spectra in supplementary materials to enable replication .

Q. How can researchers address ethical concerns when studying the environmental impact of prop-1-ene leakage in field experiments?

- Methodological Answer : Use closed-system simulations (e.g., mesocosms) to minimize ecological risk. Obtain permits from regulatory bodies and conduct risk assessments prior to fieldwork. Include negative controls (e.g., unexposed ecosystems) and real-time monitoring for unintended consequences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.